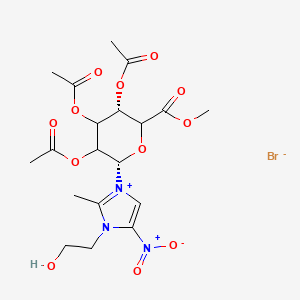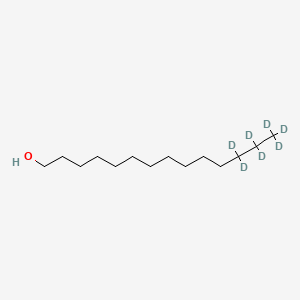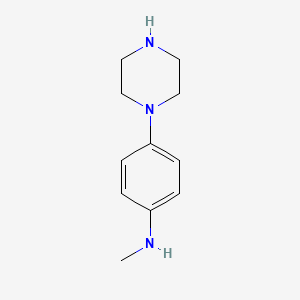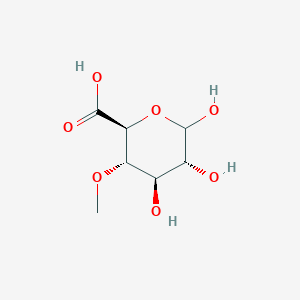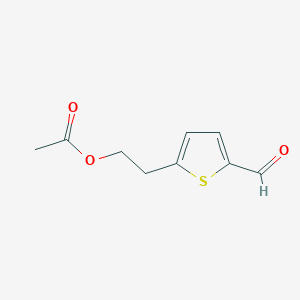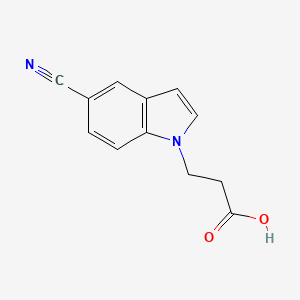
3-(5-Cyanoindol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Cyanoindol-1-yl)propanoic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The structure of this compound includes an indole ring substituted with a cyano group at the 5-position and a propanoic acid group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyanoindol-1-yl)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Cyano Group: The cyano group can be introduced at the 5-position of the indole ring through a nitration reaction followed by reduction and subsequent cyanation.
Attachment of the Propanoic Acid Group: The propanoic acid group can be attached to the 3-position of the indole ring through a Friedel-Crafts acylation reaction using propanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
3-(5-Cyanoindol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, sulfonyl chlorides, or nitro compounds.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring or the propanoic acid group.
Reduction: Amino derivatives or other reduced forms of the cyano group.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学的研究の応用
3-(5-Cyanoindol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(5-Cyanoindol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The indole ring structure allows it to bind to various receptors in the body, influencing biological processes.
Inhibition of Enzymes: The compound may inhibit specific enzymes, leading to changes in metabolic pathways.
Modulation of Signaling Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-propionic acid: Another indole derivative with a propanoic acid group but lacking the cyano group.
5-Cyanoindole: A simpler compound with only the cyano group on the indole ring.
Uniqueness
3-(5-Cyanoindol-1-yl)propanoic acid is unique due to the presence of both the cyano group and the propanoic acid group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
3-(5-cyanoindol-1-yl)propanoic acid |
InChI |
InChI=1S/C12H10N2O2/c13-8-9-1-2-11-10(7-9)3-5-14(11)6-4-12(15)16/h1-3,5,7H,4,6H2,(H,15,16) |
InChIキー |
DOXRCFITOCPNNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2CCC(=O)O)C=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


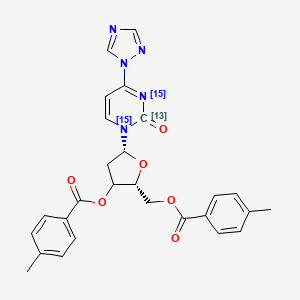

![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)
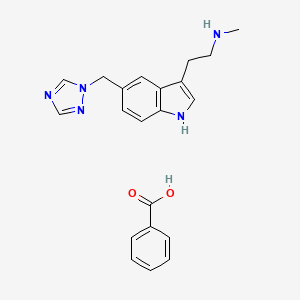
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17-octaen-13-yl]benzoic acid](/img/structure/B13859900.png)


![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
